methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
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Overview
Description
Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chemical compound with the molecular formula C11H15NO. It is a derivative of benzoazepine, characterized by the presence of a methoxy group and a tetrahydro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2H-1-benzazepin-2-one, 1,3,4,5-tetrahydro-8-methoxy.
Reaction with Oxime: The starting material is reacted with oxime to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired benzoazepine structure.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[d]azepine: Lacks the methoxy group, leading to different chemical properties.
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Similar structure but with variations in the position of the methoxy group.
Uniqueness
Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications .
Biological Activity
Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16ClNO
- Molecular Weight : 201.71 g/mol
- CAS Number : 142363-66-4
The biological activity of this compound has been linked to several mechanisms:
- Neurotransmitter Modulation : This compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. It has been studied for its potential effects on mood disorders and anxiety.
- Antitumor Activity : Research indicates that derivatives of benzo[d]azepines exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that certain analogs can induce apoptosis in lung cancer cells through the inhibition of poly(ADP-ribose) polymerase (PARP) pathways .
- Antimicrobial Properties : Preliminary investigations suggest that methoxy-substituted benzo[d]azepines may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .
1. Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored various benzo[d]azepine derivatives for their anti-proliferative effects. Among these, one derivative demonstrated an IC50 value of 1.95 µM against A549 lung carcinoma cells, indicating significant cytotoxicity . The study also highlighted the compound's ability to induce apoptosis and inhibit PARP activity.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
11b | A549 | 1.95 | PARP inhibition |
11c | MCF-7 | 2.30 | Apoptosis induction |
2. Antimicrobial Activity
Research conducted on various methoxy-substituted compounds indicated that they exhibited notable antimicrobial properties. In vitro tests revealed that certain derivatives showed zone of inhibition values comparable to conventional antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli.
Pathogen | Zone of Inhibition (mm) | Reference Standard |
---|---|---|
Staphylococcus aureus | 12 | Ciprofloxacin |
Escherichia coli | 10 | Ampicillin |
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. The compound's lipophilicity enhances its ability to cross biological membranes, which is advantageous for central nervous system targeting.
Properties
IUPAC Name |
5-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-8-12-7-6-9-4-2-3-5-10(9)11;/h2-5,11-12H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZHJZPEDFGLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC2=CC=CC=C12.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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